N-Boc-Benzotriazole

Description

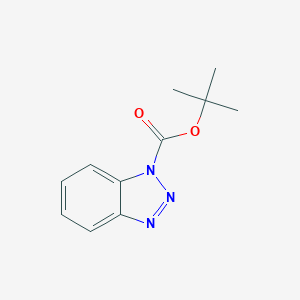

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMQPTCDOIQMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395399 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130384-98-4 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Multifaceted Mechanisms of Action of Bioactive Benzotriazole Derivatives: A Technical Guide

Disclaimer: Initial inquiries into the specific mechanism of action for N-Boc-Benzotriazole revealed a primary role as a chemical reagent in synthesis, particularly for the N-tert-butoxycarbonylation (Boc) protection of amines. There is a lack of available scientific literature detailing a distinct biological mechanism of action for this compound itself. Therefore, this guide will provide an in-depth exploration of the well-documented mechanisms of action for various bioactive derivatives of the core benzotriazole scaffold. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Benzotriazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. While this compound serves as a valuable tool in synthetic chemistry, other derivatives have been extensively studied for their therapeutic potential. The core mechanisms of action of these bioactive benzotriazole compounds are primarily centered around antimicrobial, anticancer, and anti-inflammatory effects. This guide will dissect these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Antimicrobial Mechanism of Action

A significant number of benzotriazole derivatives exhibit potent antibacterial and antifungal properties. Their mechanisms of action are multifaceted, often involving the disruption of microbial cellular integrity and the inhibition of essential enzymes.

Disruption of Microbial Cell Membranes

One of the primary antimicrobial mechanisms involves the disruption of the microbial cell membrane's lipid bilayer. This leads to increased membrane permeability and subsequent cell lysis. Benzotriazole derivatives functionalized with halogens or alkyl groups have been shown to be particularly effective in this regard[1].

Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

Several antifungal benzotriazole derivatives function as inhibitors of Cytochrome P450 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of benzotriazole derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [1][2] |

| 2-Oxo-4-substituted aryl-azetidinone derivative | Escherichia coli | 0.1 | [2] |

| 2-Oxo-4-substituted aryl-azetidinone derivative | Aspergillus niger | 0.5 | [2] |

| Piperidine derivative (16h) | Escherichia coli | 6.25 - 12.5 | [2] |

| Piperidine derivative (16l) | Bacillus subtilis | 6.25 | [2] |

| Trifluoromethyl-substituted benzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 | [1][2] |

| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 (µM) | [3] |

| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 (µM) | [3] |

| Benzotriazole with -COOMe at 5th position | Various Bacteria | 0.125 - 0.25 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing via Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzotriazole derivatives against bacterial and fungal strains.

Materials:

-

Test benzotriazole compounds

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Mechanism of Action

Certain benzotriazole derivatives have emerged as promising anticancer agents, primarily through their ability to interfere with cell division and induce apoptosis.

Inhibition of Tubulin Polymerization

A key anticancer mechanism of some benzotriazole derivatives is the inhibition of tubulin polymerization. These compounds act as microtubule-destabilizing agents by binding to the colchicine-binding site on the β-subunit of tubulin. This prevents the formation of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.

Inhibition of Protein Kinases

Benzotriazole derivatives have also been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. These include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts the cell cycle progression.

-

Protein Kinase 2 (CK2): A highly selective inhibitor of CK2, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), has been identified.

Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)

The anticancer potency of benzotriazole derivatives is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline bearing benzotriazole | Various | 1.23 - 7.39 | [5] |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | 0.77 | [5] |

| Pyrimidine-benzotriazole derivative (12O) | SiHa | 0.009 | [6] |

| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 | 0.0012 | [7] |

| Indole based hydrazine carboxamide scaffold | HT29 | 0.015 | [7] |

| Thiourea containing benzothiazole derivative | U-937 | 16.23 ± 0.81 | [7] |

| Benzoxazole derivative (11) | MDA-MB-231 | 5.63 | [8] |

| Benzoxazole derivative (12) | MDA-MB-231 | 6.14 | [8] |

| Benzoxazole derivative (11) | MCF-7 | 3.79 | [8] |

| Benzoxazole derivative (12) | MCF-7 | 6.05 | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of tubulin polymerization by benzotriazole derivatives.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

-

Test benzotriazole compounds

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in a suitable buffer.

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound dilutions. Include a positive control (e.g., nocodazole for inhibition) and a negative control (buffer only).

-

Initiation of Polymerization: Prepare a cold tubulin solution containing GTP and the fluorescent reporter according to the kit manufacturer's instructions. Add this solution to each well of the plate to initiate polymerization.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm in a plate reader set to 37°C. Record readings every minute for 60 minutes.

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The inhibitory effect of the compound is calculated by comparing the polymerization in the presence of the compound to the negative control.

Anti-inflammatory Mechanism of Action

Select benzotriazole derivatives have demonstrated anti-inflammatory properties through the modulation of key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, some derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: Measurement of Pro-inflammatory Cytokine Inhibition

This protocol provides a general outline for measuring the inhibition of pro-inflammatory cytokine production in cell culture.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Test benzotriazole compounds

-

Cell culture medium and supplements

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture macrophage cells in appropriate medium until they reach a suitable confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test benzotriazole compound for a specified period (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by stimulating the cells with LPS.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Use ELISA kits to quantify the concentration of specific pro-inflammatory cytokines in the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated samples to the LPS-stimulated control to determine the inhibitory effect of the compound.

Conclusion

While this compound is a valuable synthetic reagent, the broader family of benzotriazole derivatives possesses significant and diverse biological activities. Their mechanisms of action, spanning antimicrobial, anticancer, and anti-inflammatory pathways, underscore their potential as scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this promising area of medicinal chemistry. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jrasb.com [jrasb.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-Benzotriazole: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of N-Boc-benzotriazole (tert-butyl benzotriazole-1-carboxylate). This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Core Chemical Properties and Structure

This compound is a stable, crystalline solid that serves as an efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines. Its stability and reactivity make it a valuable tool in peptide synthesis and other areas of organic chemistry.

Chemical Structure

This compound consists of a benzotriazole core, a bicyclic aromatic heterocycle, with a tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms of the triazole ring.

-

IUPAC Name: tert-butyl benzotriazole-1-carboxylate[1]

-

Molecular Formula: C₁₁H₁₃N₃O₂[1]

-

SMILES: CC(C)(C)OC(=O)N1N=NC2=CC=CC=C12

-

InChI Key: NWMQPTCDOIQMHM-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the parent compound, benzotriazole, is readily available, specific experimental values for the melting and boiling points of this compound are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Weight | 219.24 g/mol | [1] |

| CAS Number | 130384-98-4 | |

| Appearance | White to light tan crystalline solid | [2] (by analogy to benzotriazole) |

| Melting Point | Not readily available. For reference, the melting point of the parent compound, 1H-Benzotriazole, is 96-99°C. | [3] |

| Boiling Point | Not readily available. For reference, the boiling point of the parent compound, 1H-Benzotriazole, is 204°C at 15 mmHg. | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), ethanol, benzene, and toluene. | [2] |

| Stability | Stable crystalline compound that can be stored at room temperature for months. |

Synthesis of this compound

There are two primary and efficient methods for the synthesis of this compound.

Method 1: From Benzotriazole and Di-tert-butyl dicarbonate

This is a common and straightforward method for the preparation of this compound.

Experimental Protocol:

-

Dissolve benzotriazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.

-

Add a base, typically a tertiary amine like triethylamine, to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O), either neat or dissolved in the same solvent.

-

Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and other water-soluble byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Method 2: From Benzotriazol-1-ylcarbonyl chloride

This method involves the reaction of a pre-formed activated benzotriazole derivative with tert-butyl alcohol.

Experimental Protocol:

-

Benzotriazol-1-ylcarbonyl chloride is generated from the reaction of benzotriazole with phosgene.

-

The resulting benzotriazol-1-ylcarbonyl chloride is then reacted with tert-butyl alcohol in the presence of a base to yield this compound. This reaction is typically carried out in an inert solvent.

Application in Amine Protection

This compound is widely used for the N-protection of amines, particularly in the synthesis of peptides and other complex organic molecules. The benzotriazole moiety acts as a good leaving group, facilitating the transfer of the Boc group to the amine.

General Experimental Protocol for N-Boc Protection of an Amino Acid:

-

The amino acid is dissolved in a mixture of an organic solvent (e.g., acetonitrile) and water.

-

A base, such as triethylamine, is added to the solution to deprotonate the amino group of the amino acid.

-

This compound is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by TLC.

-

Upon completion, an aqueous work-up is performed to remove the benzotriazole byproduct and the base. This typically involves acidification followed by extraction with an organic solvent.

-

The organic layers are combined, dried, and the solvent is evaporated to yield the N-Boc protected amino acid.

This protocol is valued for its mild reaction conditions and the high purity of the resulting N-protected amino acids, often without the formation of dipeptide or tripeptide impurities.

References

Synthesis of 1-(tert-butoxycarbonyl)benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(tert-butoxycarbonyl)benzotriazole (Boc-Bt), a crucial reagent in organic chemistry, particularly in the protection of amino groups in peptide synthesis and other complex organic transformations. This document details established synthetic protocols, presents quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and experimental workflow.

Introduction

1-(tert-butoxycarbonyl)benzotriazole, also known as N-Boc-benzotriazole, is a stable, crystalline solid widely employed as a tert-butoxycarbonylating agent. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. Boc-Bt offers a reliable and efficient method for the introduction of the Boc group onto primary and secondary amines, minimizing the formation of side products. This guide explores the primary methods for its preparation, focusing on practical and scalable laboratory procedures.

Synthetic Protocols

Two principal methods for the synthesis of 1-(tert-butoxycarbonyl)benzotriazole have been established. The most common and contemporary method involves the reaction of 1H-benzotriazole with di-tert-butyl dicarbonate. An older method utilizes the more hazardous reagents, phosgene and tert-butyl alcohol.

Method 1: From 1H-Benzotriazole and Di-tert-butyl Dicarbonate

This method is the most widely used due to its relative safety and high efficiency. The reaction proceeds by the nucleophilic attack of the benzotriazole anion on the carbonyl carbon of di-tert-butyl dicarbonate.

Reaction Scheme:

Summary of Reaction Conditions:

| Parameter | Value | Reference |

| Reactants | 1H-Benzotriazole, Di-tert-butyl dicarbonate, Triethylamine | [1] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Several hours to overnight | [1] |

| Yield | Good to excellent | [1] |

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 1H-benzotriazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.1 eq). Stir the mixture at room temperature until the benzotriazole has completely dissolved.

-

Addition of Reagent: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford 1-(tert-butoxycarbonyl)benzotriazole as a white crystalline solid.

Method 2: From 1-Hydroxy-6-chloro-1H-benzotriazole, Phosgene, and tert-Butyl Alcohol

This is a classical method for the synthesis of a substituted analog of Boc-Bt. It involves the formation of a chloroformate intermediate from 1-hydroxy-6-chloro-1H-benzotriazole and phosgene, which then reacts with tert-butyl alcohol. Due to the high toxicity of phosgene, this method is less commonly used in modern laboratories.

Reaction Scheme (for a substituted analog):

Summary of Reaction Conditions:

| Parameter | Value | Reference |

| Reactants | 1-Hydroxy-6-chloro-1H-benzotriazole, Phosgene, tert-Butyl alcohol, Pyridine | [3] |

| Solvent | Benzene | [3] |

| Temperature | Ice-cooling (0-5 °C) | [3] |

| Reaction Time | Several hours | [3] |

| Yield | Not explicitly stated for the non-chlorinated analog | [3] |

Detailed Experimental Protocol (for 1-tert-butoxycarbonyloxy-6-chloro-1H-benzotriazole):

-

Formation of Chloroformate: To a suspension of 1-hydroxy-6-chloro-1H-benzotriazole (8.5 g) and pyridine (3.9 g) in benzene (50 ml), a solution of phosgene (5 g) in benzene (23.5 ml) is added dropwise under ice-cooling. The mixture is stirred for 30 minutes at the same temperature and then allowed to stand overnight.[3]

-

Reaction with tert-Butyl Alcohol: To the resulting solution containing the chloroformate intermediate, a solution of tert-butyl alcohol (3.7 g) and pyridine (4.0 g) in benzene (50 ml) is added dropwise over 20 minutes under ice-cooling.[3]

-

Reaction Completion: The resultant mixture is stirred for 2 hours at the same temperature and allowed to stand overnight.[3]

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is pulverized with ether and petroleum ether, and the resulting crystals are collected by filtration. The product can be further purified by washing a benzene solution of the crude product with a sodium bicarbonate aqueous solution and water, followed by drying and removal of the solvent.[3]

Characterization Data

| Property | Value | Reference |

| Molecular Formula | C11H13N3O2 | |

| Molecular Weight | 219.24 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 187-188 °C (for a fluorinated analog) | [4] |

| ¹H NMR (CDCl₃, δ, ppm) | Aromatic protons (m, 4H), t-Butyl protons (s, 9H) | |

| ¹³C NMR (CDCl₃, δ, ppm) | Carbonyl carbon, Aromatic carbons, t-Butyl quaternary carbon, t-Butyl methyl carbons | |

| IR (KBr, cm⁻¹) | C=O stretching, N-H bending, C-N stretching, aromatic C-H stretching | [5] |

Visualizations

Reaction Pathway for Synthesis via Method 1

Caption: Reaction pathway for the synthesis of Boc-Bt.

Experimental Workflow for Synthesis via Method 1

Caption: Experimental workflow for the synthesis of Boc-Bt.

References

Physical and chemical properties of N-Boc-Benzotriazole.

An In-depth Technical Guide on the Physical and Chemical Properties of N-Boc-Benzotriazole

Introduction

This compound, also known as tert-butyl 1H-benzo[d][1][2][3]triazole-1-carboxylate, is a stable, crystalline compound widely utilized in organic synthesis. It serves as an efficient and highly selective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino functionalities.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and relevant safety information, tailored for researchers and professionals in drug development and chemical sciences. Its stability at room temperature for extended periods makes it a convenient alternative to other Boc-introducing reagents.[3]

Physical and Chemical Properties

This compound is a white solid at room temperature.[5] It is generally insoluble in water under normal conditions but can show some solubility in hot water (above 60°C).[6] It is soluble in various organic solvents, including ethanol, benzene, toluene, chloroform, and DMF.[7][8]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Melting Point | 96 - 100 °C | [][10] |

| Boiling Point | 204 °C at 15 mmHg | [][10] |

| Density | 1.348 g/cm³ | [] |

| Appearance | White to light tan crystalline solid | [7][10] |

| Solubility | Insoluble in water; Soluble in organic solvents like DCM, DMF, ethanol, benzene, chloroform.[7][8][11] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (in CDCl₃) | Signals corresponding to the tert-butyl protons and the aromatic protons of the benzotriazole ring.[6][12] | |

| ¹³C NMR (in CDCl₃) | Signals for the carbonyl carbon, the quaternary carbon of the Boc group, the methyl carbons, and the aromatic carbons.[6][12] | |

| IR Spectroscopy | Characteristic absorption band for the carbonyl group (C=O).[4] | |

| Mass Spectrometry | Exact Mass: 219.100776666 Da.[1] |

Chemical Reactivity and Stability

Reactivity:

This compound is primarily used as an N-acylating agent.[13] It reacts efficiently with the amino groups of amino acids and other primary and secondary amines to form N-Boc protected derivatives.[3][14] This reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine, and yields highly pure products without significant dipeptide or tripeptide impurities.[3] The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the Boc group.[15]

Stability:

The compound is a stable, crystalline solid that can be stored at room temperature for months without significant decomposition.[3] It is generally stable under neutral conditions but is sensitive to both strong acids and bases, which can cause deprotection. It may also be sensitive to light.[]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from benzotriazole and di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[3]

Materials:

-

Benzotriazole (BtH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or similar base

-

Dichloromethane (DCM) or other suitable solvent

-

Water

Procedure:

-

Dissolve Benzotriazole (1.0 equivalent) in dry DCM in a round-bottom flask.

-

Add Triethylamine (2.0 equivalents) to the solution.

-

To this mixture, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise at room temperature.

-

Stir the resulting mixture for approximately 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture and stir.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

N-Boc Protection of Amino Acids

This protocol details the use of this compound for the protection of an amino acid's amino group.[3][14]

Materials:

-

Amino Acid

-

This compound

-

Triethylamine (Et₃N)

-

Acetonitrile-water mixture

-

Ethyl acetate

-

Aqueous HCl solution (for workup)

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in an acetonitrile-water mixture.

-

Add Triethylamine (2.0 equivalents) to the solution.

-

Add this compound (1.1 equivalents) to the mixture at 20°C.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Once the reaction is complete, acidify the mixture with a dilute HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuum to yield the N-Boc protected amino acid.

Caption: N-Boc protection of an amino acid.

Deprotection of N-Boc Group

The Boc group can be removed under acidic conditions or by heating in water.[6]

Materials:

-

N-Boc protected compound

-

Trifluoroacetic acid (TFA) in DCM, or hot water

-

Solvent for extraction (e.g., ethyl acetate)

-

Base for neutralization (e.g., NaHCO₃ solution)

Procedure (Using Hot Water):

-

Add the N-Boc protected compound (e.g., this compound) to a flask with water.[6]

-

Heat the mixture in an oil bath (e.g., 110°C).[6] Note that solubility often increases with temperature.[6]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture.

-

Extract the deprotected amine with an organic solvent like ethyl acetate.[6]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to obtain the free amine.[6]

Caption: General deprotection of the N-Boc group.

Safety and Handling

While Benzotriazole itself is classified as harmful if swallowed and causes serious eye irritation, the specific hazard profile for this compound should be evaluated from its Safety Data Sheet (SDS). Standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[16]

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.[10][17]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

- 1. This compound | C11H13N3O2 | CID 3713879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 130384-98-4 [chemicalbook.com]

- 3. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzotriazole - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. BENZOTRIAZOLE - Ataman Kimya [atamanchemicals.com]

- 8. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]

- 10. fishersci.com [fishersci.com]

- 11. Bot Detection [iris-biotech.de]

- 12. rsc.org [rsc.org]

- 13. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. sdfine.com [sdfine.com]

Spectroscopic Data and Experimental Protocols for N-Boc-Benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-Benzotriazole (tert-butyl 1-benzotriazolecarboxylate), a key reagent in organic synthesis, particularly in the protection of amino groups. This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for its synthesis and characterization, and a workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is compiled from analogous compounds and spectral databases, providing a reference for the characterization of this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Multiplet | 2H | Aromatic CH (H4, H7) |

| ~7.6 - 7.4 | Multiplet | 2H | Aromatic CH (H5, H6) |

| ~1.7 | Singlet | 9H | tert-butyl CH₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Carbonyl C=O |

| ~145 | Aromatic C (C7a) |

| ~131 | Aromatic C (C3a) |

| ~129 | Aromatic CH (C5 or C6) |

| ~125 | Aromatic CH (C6 or C5) |

| ~120 | Aromatic CH (C4 or C7) |

| ~114 | Aromatic CH (C7 or C4) |

| ~85 | Quaternary C (tert-butyl) |

| ~28 | Methyl C (tert-butyl) |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic, tert-butyl) |

| ~1750 | Strong | C=O stretch (carbamate) |

| ~1600, 1495, 1450 | Medium | C=C stretch (aromatic) |

| ~1280, 1150 | Strong | C-O stretch (carbamate) |

| ~750 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Sample preparation: KBr pellet or thin film

Experimental Protocols

Synthesis of this compound

Materials:

-

Benzotriazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of benzotriazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

2.2.2. IR Spectroscopy

-

Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent like dichloromethane, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Benzotriazole Moiety: A Cornerstone in Protecting Group and Acylation Chemistry

A Technical Guide on the Discovery, History, and Application of Benzotriazole as a Synthetic Auxiliary

For decades, the quest for efficient and mild methods for the formation of amide, ester, and other acyl derivatives has been a central theme in organic synthesis. A significant breakthrough in this area came with the development of benzotriazole-based methodologies, which have since become indispensable tools for researchers in organic chemistry, medicinal chemistry, and drug development. This technical guide provides an in-depth exploration of the discovery, history, and core applications of benzotriazole as a protecting and activating group, with a focus on quantitative data and detailed experimental protocols.

Discovery and Historical Context: The Pioneering Work of the Katritzky Group

While benzotriazole itself has been known for much longer, its systematic development as a versatile synthetic auxiliary began in the 1980s, largely pioneered by the research group of Professor Alan R. Katritzky. Their work established benzotriazole as a highly effective "leaving group" in acylation reactions, offering a stable, crystalline, and easily handled alternative to traditional acylating agents like acid chlorides.[1] A landmark 1991 review by Katritzky, Rachwal, and Hitchings in Tetrahedron consolidated their findings and widely disseminated the utility of benzotriazole chemistry to the broader scientific community.[2]

The core of this methodology lies in the preparation of N-acylbenzotriazoles . These compounds are stable, often crystalline solids that can be readily synthesized from carboxylic acids. They act as powerful acylating agents, reacting with a wide range of nucleophiles under mild and often neutral conditions to form the desired acyl derivatives, with the benzotriazole anion serving as an excellent leaving group.[3][4]

Synthesis of N-Acylbenzotriazoles: The Gateway to Benzotriazole-Mediated Acylations

The efficacy of benzotriazole-mediated acylation is contingent on the efficient preparation of the N-acylbenzotriazole intermediates. Several reliable methods have been developed, with the choice of method often depending on the nature of the carboxylic acid substrate.

From Carboxylic Acids using Thionyl Chloride

One of the most common and efficient methods for the synthesis of N-acylbenzotriazoles involves the reaction of a carboxylic acid with benzotriazole in the presence of thionyl chloride.[5][6][7] This one-pot procedure is broadly applicable to a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids.

Table 1: Synthesis of N-Acylbenzotriazoles from Carboxylic Acids and Thionyl Chloride [5][6]

| Carboxylic Acid | Product | Yield (%) |

| Propionic acid | N-Propionylbenzotriazole | 89 |

| Palmitic acid | N-Palmitoylbenzotriazole | 92 |

| Benzoic acid | N-Benzoylbenzotriazole | 93 |

| 2-Thiophenecarboxylic acid | N-(2-Thenoyl)benzotriazole | 97 |

| Indole-2-carboxylic acid | N-(Indole-2-carbonyl)benzotriazole | 97 |

| Methacrylic acid | N-Methacryloylbenzotriazole | 83 |

| Phenylpropiolic acid | N-(Phenylpropioloyl)benzotriazole | 92 |

From Carboxylic Acids using Tosyl Chloride

An alternative activation method utilizes tosyl chloride to form a mixed anhydride in situ, which then reacts with benzotriazole. This method is also high-yielding and proceeds under mild conditions.[8]

Table 2: Synthesis of N-Acylbenzotriazoles from Carboxylic Acids and Tosyl Chloride [8]

| Carboxylic Acid | Product | Yield (%) |

| 4-Methoxybenzoic acid | N-(4-Methoxybenzoyl)benzotriazole | 95 |

| 4-Nitrobenzoic acid | N-(4-Nitrobenzoyl)benzotriazole | 96 |

| Cyclohexanecarboxylic acid | N-(Cyclohexanecarbonyl)benzotriazole | 93 |

| Phenylacetic acid | N-(Phenylacetyl)benzotriazole | 94 |

Applications in Acylation Reactions

N-acylbenzotriazoles are versatile acylating agents for a wide array of nucleophiles, including amines, alcohols, and sulfonamides.

N-Acylation: Synthesis of Amides

The reaction of N-acylbenzotriazoles with primary and secondary amines is a cornerstone of this methodology, providing a mild and efficient route to amides. This method is particularly advantageous as it avoids the use of harsh reagents and often proceeds under neutral conditions.[3][9]

Table 3: Synthesis of Amides via N-Acylation with N-Acylbenzotriazoles [3]

| N-Acylbenzotriazole | Amine | Product | Yield (%) |

| N-Benzoylbenzotriazole | Aniline | N-Phenylbenzamide | 95 |

| N-Benzoylbenzotriazole | Diethylamine | N,N-Diethylbenzamide | 92 |

| N-Acetylbenzotriazole | Benzylamine | N-Benzylacetamide | 98 |

| N-Propionylbenzotriazole | Pyrrolidine | N-Propionylpyrrolidine | 94 |

N-Acylation of Sulfonamides

This methodology can also be extended to the N-acylation of sulfonamides, a transformation that can be challenging using conventional methods. The reaction typically requires a base such as sodium hydride to deprotonate the sulfonamide.[10]

Table 4: Synthesis of N-Acylsulfonamides [10]

| N-Acylbenzotriazole | Sulfonamide | Product | Yield (%) |

| N-Benzoylbenzotriazole | p-Toluenesulfonamide | N-Benzoyl-p-toluenesulfonamide | 95 |

| N-(4-Chlorobenzoyl)benzotriazole | p-Toluenesulfonamide | N-(4-Chlorobenzoyl)-p-toluenesulfonamide | 98 |

| N-Benzoylbenzotriazole | Methanesulfonamide | N-Benzoylmethanesulfonamide | 82 |

Experimental Protocols

General Procedure for the Synthesis of N-Acylbenzotriazoles from Carboxylic Acids and Thionyl Chloride[5][6]

-

To a solution of benzotriazole (4.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added thionyl chloride (1.0 equivalent) at 25 °C with stirring.

-

The mixture is stirred for 30 minutes, during which a white precipitate may form.

-

The carboxylic acid (1.0 equivalent) is then added in one portion.

-

Stirring is continued for 2 hours at 25 °C.

-

The reaction mixture is filtered to remove the precipitate, which is washed with fresh CH₂Cl₂.

-

The combined organic filtrates are washed sequentially with 2 N aqueous sodium hydroxide solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the pure N-acylbenzotriazole.

General Procedure for the N-Acylation of Amines with N-Acylbenzotriazoles[3]

-

To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is added the N-acylbenzotriazole (1.0-1.2 equivalents).

-

The reaction mixture is stirred at room temperature for a period of 1 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent such as ethyl acetate and washed with 1 N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography if necessary.

Visualizing the Workflow: Benzotriazole-Mediated Acylation

The following diagrams illustrate the key transformations in benzotriazole-mediated acylation chemistry.

Caption: Synthesis of N-Acylbenzotriazole from a Carboxylic Acid.

Caption: General Acylation Reaction using N-Acylbenzotriazole.

Benzotriazole Ring Cleavage: An Alternative Reaction Pathway

While benzotriazole is renowned for its role as a leaving group in acylation reactions, under certain conditions, the benzotriazole ring itself can undergo cleavage. For instance, treatment of N-acylbenzotriazoles with Lewis acids like aluminum chloride can lead to the formation of benzoxazoles through a denitrogenative cleavage and subsequent cyclization.[11][12] This reactivity profile expands the synthetic utility of benzotriazole derivatives beyond their traditional role as acylating agents.

Conclusion

The introduction of benzotriazole as a synthetic auxiliary by Katritzky and coworkers has had a profound and lasting impact on the field of organic synthesis. The resulting N-acylbenzotriazoles are stable, versatile, and highly effective acylating agents that have found widespread application in the synthesis of amides, esters, peptides, and other important molecules. The mild reaction conditions, high yields, and broad substrate scope of benzotriazole-mediated reactions have solidified their place as a fundamental tool for chemists in both academic and industrial settings. The continued exploration of benzotriazole chemistry, including its role in ring-cleavage reactions, promises to further expand its utility in the years to come.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. PlumX [plu.mx]

- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-Benzotriazole: A Comprehensive Technical Guide to its Role as a Boc-Protecting Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-Boc-benzotriazole as a highly efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a variety of functional groups, with a primary focus on amines. This document provides a detailed overview of its synthesis, mechanism of action, and practical applications in organic synthesis, particularly in the context of peptide and medicinal chemistry.

Introduction to this compound

This compound, also known as tert-butyl 1H-benzo[d][1][2][3]triazole-1-carboxylate, is a stable, crystalline solid that has emerged as a superior reagent for Boc protection.[4] Unlike other common Boc-protecting agents, such as Boc-anhydride ((Boc)₂O), this compound offers several advantages, including high yields, exceptional purity of the protected products, and the avoidance of common side reactions.[4] Its stability allows for long-term storage at room temperature without degradation.[2]

The utility of N-acylbenzotriazoles as versatile acylating agents has been extensively demonstrated.[3][5][6] The benzotriazole moiety functions as an excellent leaving group, facilitating the efficient transfer of the acyl group (in this case, the Boc group) to a nucleophile.[3] This property makes this compound a mild and highly effective reagent for the protection of amines, amino acids, and other sensitive substrates.

Synthesis of this compound

This compound can be readily synthesized from commercially available starting materials. The general approach involves the reaction of benzotriazole with a suitable Boc-group donor.

A common laboratory-scale synthesis involves the reaction of benzotriazol-1-ylcarbonyl chloride with tert-butyl alcohol.[7] Another efficient method is the reaction of benzotriazole with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base, such as triethylamine.[4]

Mechanism of Action: The Role of the Benzotriazole Leaving Group

The efficacy of this compound as a Boc-protecting agent stems from the excellent leaving group ability of the benzotriazole anion. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the collapse of the tetrahedral intermediate and the departure of the stable benzotriazole anion, resulting in the formation of the N-Boc protected amine.

Quantitative Data: Protection of Amino Acids

This compound has been shown to be particularly effective for the protection of amino acids, providing high yields and excellent purity of the resulting N-Boc-amino acids. The following table summarizes the yields obtained for the Boc-protection of various amino acids using this compound, as reported by Katritzky et al.[4]

| Amino Acid | Yield (%) | Purity (%) |

| Alanine | 92 | >99 |

| Phenylalanine | 94 | >99 |

| Leucine | 91 | >99 |

| Valine | 90 | >99 |

| Serine | 88 | >99 |

| Glutamic Acid | 85 | >99 |

| Glycylglycine | 90 | >99 |

Table 1: Yields and Purity of N-Boc-Amino Acids Prepared with this compound. [4]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-Amino Acids

The following is a general experimental protocol for the N-Boc protection of an amino acid using this compound, adapted from the work of Katritzky and colleagues.[4]

Materials:

-

Amino acid (1.0 eq)

-

This compound (1.05 eq)

-

Triethylamine (2.0 eq)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

The amino acid (1.0 eq) is dissolved in a mixture of acetonitrile and water (e.g., 1:1 v/v).

-

Triethylamine (2.0 eq) is added to the solution, and the mixture is stirred until the amino acid is completely dissolved.

-

This compound (1.05 eq) is added to the solution at 20 °C.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude N-Boc-amino acid is purified by crystallization or column chromatography to afford the pure product.

Advantages of this compound in Drug Development

The use of this compound offers significant advantages in the context of drug development and pharmaceutical manufacturing:

-

High Purity: The method consistently yields N-Boc protected compounds with purities exceeding 99%, minimizing the need for extensive purification steps.[4]

-

Avoidance of Side Products: Unlike methods employing unstable chloroformate esters, the use of this compound avoids the formation of dipeptide or tripeptide impurities during the protection of amino acids.[2]

-

Mild Reaction Conditions: The protection reaction proceeds efficiently under mild conditions (room temperature, neutral pH), which is crucial for the synthesis of sensitive and complex molecules.[4]

-

Stability and Handling: this compound is a stable, crystalline solid that is easy to handle and can be stored for extended periods without decomposition.[2]

Conclusion

This compound has established itself as a valuable and highly effective reagent for the introduction of the Boc protecting group in organic synthesis. Its stability, high reactivity, and the clean nature of the protection reaction make it an attractive alternative to other Boc-protecting agents, particularly in the demanding fields of peptide synthesis and drug discovery. The ability to produce highly pure N-Boc protected compounds in excellent yields under mild conditions underscores its importance for researchers, scientists, and drug development professionals.

References

- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 2. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]

- 5. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Tautomeric Forms of N-Substituted Benzotriazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric forms of N-substituted benzotriazoles, critical heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. This document details the synthesis, characterization, and equilibrium dynamics of these tautomers, offering a valuable resource for professionals in drug development and chemical research.

Introduction to Tautomerism in Benzotriazoles

Benzotriazole and its N-substituted derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. The position of the substituent on the nitrogen atom of the triazole ring dictates the specific tautomeric form, which in turn influences the molecule's chemical reactivity, physical properties, and biological activity. While the 1H-tautomer is generally the more stable and predominant form in both solid and solution phases, the 2H-tautomer can also be present, particularly in the gas phase. The energy difference between these isomers is often small, allowing for a dynamic equilibrium.[1]

The tautomeric equilibrium can be influenced by various factors, including the nature of the substituent, the solvent, temperature, and pH. Understanding and controlling this equilibrium is crucial for designing benzotriazole derivatives with specific desired properties for applications such as antiviral, antibacterial, and anticancer agents.

Synthesis of N-Substituted Benzotriazoles

The targeted synthesis of specific N-substituted benzotriazole tautomers is a key step in their study and application. A variety of synthetic methodologies have been developed to achieve regioselective N-alkylation or N-arylation.

General Synthesis of Benzotriazole

The parent benzotriazole is typically synthesized via the diazotization of o-phenylenediamine.

Synthesis of N1-Substituted Benzotriazoles

A common method for the synthesis of N1-substituted benzotriazoles involves the intramolecular cyclization of N-alkyl-o-phenylenediamines.[2] Another approach is the direct N-alkylation of benzotriazole with alkyl halides in the presence of a base, which can sometimes lead to a mixture of N1 and N2 isomers.[2]

Experimental Protocol: Synthesis of N1-(chloromethyl)benzotriazole [3]

-

Dissolution: Dissolve benzotriazole (2g, 0.02 mol) and dichloromethane (8.4 ml, 0.1 mol) in 20 ml of DMF in a round-bottom flask.

-

Addition of Base: Add K2CO3 (3.9g, 0.02 mol) to the solution.

-

Reflux: Reflux the reaction mixture for 6 hours.

-

Precipitation: After cooling, add ice-cold water to the reaction mixture to precipitate the solid product.

-

Isolation: Collect the solid residue by filtration and wash with cold water.

-

Drying: Dry the collected solid to obtain N1-(chloromethyl)benzotriazole.

Synthesis of N2-Substituted Benzotriazoles

Selective synthesis of N2-substituted benzotriazoles can be more challenging due to the thermodynamic preference for the N1-isomer. However, rhodium-catalyzed coupling reactions of benzotriazoles with allenes have been shown to be highly selective for the N2-position, with the selectivity being controlled by the choice of phosphine ligand.[4]

Tautomeric Equilibrium and Interconversion

The tautomeric equilibrium between N1- and N2-substituted benzotriazoles is a dynamic process. The interconversion can be studied using techniques like dynamic NMR spectroscopy.

The barrier to this prototropic exchange in unsubstituted benzotriazole has been determined to be 10.8 kcal/mol at 294 K using dynamic 13C NMR spectroscopy.[5]

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is employed to unambiguously identify and characterize the tautomeric forms of N-substituted benzotriazoles.

NMR Spectroscopy

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a powerful tool for distinguishing between N1 and N2 isomers in solution.[6] The chemical shifts of the carbon and nitrogen atoms in the triazole ring are particularly sensitive to the position of the substituent.

Experimental Protocol: NMR Analysis of Benzotriazole Tautomers [5]

-

Sample Preparation: Prepare a solution of the N-substituted benzotriazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to observe the proton signals of the benzotriazole core and the substituent.

-

¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the angular carbon atoms (C-3a and C-7a) are particularly useful for distinguishing between N1 and N2 isomers.[7]

-

¹⁵N NMR Spectroscopy: Acquire a ¹⁵N NMR spectrum. The nitrogen chemical shifts provide direct information about the electronic environment of the nitrogen atoms in the triazole ring, allowing for clear differentiation between the tautomers.[5]

-

2D NMR Spectroscopy: Employ 2D NMR techniques such as HSQC and HMBC to correlate proton, carbon, and nitrogen signals for unambiguous assignment.

-

Dynamic NMR (for equilibrium studies): For studying the kinetics of tautomeric interconversion, acquire spectra at various temperatures to observe coalescence of signals and determine the energy barrier of the exchange process.[5][8]

Table 1: Representative NMR Chemical Shift Data for Benzotriazole Tautomers

| Nucleus | Tautomer | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹⁵N | 1H-Benzotriazole (solid) | - | N1: -157.6, N2: -11.8, N3: -56.4 | [5] |

| ¹³C | 1-Methylbenzotriazole | CDCl₃ | C3a: 145.9, C7a: 133.5 | [7] |

| ¹³C | 2-Methylbenzotriazole | CDCl₃ | C3a/C7a: 144.3 | [7] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the precise determination of the substituent's position on the triazole ring and the molecular geometry of the tautomer.[9]

Experimental Protocol: X-ray Crystallography of a Benzotriazole Derivative [9]

-

Crystal Growth: Grow single crystals of the N-substituted benzotriazole derivative suitable for X-ray diffraction analysis, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a specific temperature using an appropriate radiation source (e.g., CuKα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model by full-matrix least-squares procedures based on F².

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the exact location of the substituent on the nitrogen atoms of the benzotriazole ring.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in solution can be quantified using NMR spectroscopy by integrating the signals corresponding to each isomer. The equilibrium constant (KT) for the tautomeric interconversion can then be calculated.

Table 2: Tautomeric Equilibrium Data for Benzotriazole Derivatives

| Compound | Solvent | Method | Tautomer Ratio (1H:2H) | Equilibrium Constant (KT) | Reference |

| Benzotriazole | DMSO | ¹³C NMR | Predominantly 1H | - | [8] |

| 5,6-Dichloro-benzotriazole | DMSO | ¹³C NMR | Predominantly 1H | - | [8] |

| 4-Nitro-benzotriazole | - | Calculation | - | - | [10] |

| 5-Nitro-benzotriazole | - | Calculation | - | - | [10] |

Logical Workflow for Tautomer Identification

The following diagram illustrates a typical workflow for the synthesis and characterization of N-substituted benzotriazole tautomers.

Conclusion

The study of tautomerism in N-substituted benzotriazoles is a rich and active area of research with significant implications for drug discovery and materials science. A thorough understanding of the factors governing the tautomeric equilibrium and the application of appropriate synthetic and analytical techniques are essential for the rational design and development of novel benzotriazole-based compounds. This guide provides a foundational overview of the key concepts, experimental protocols, and data analysis involved in the investigation of these important heterocyclic systems.

References

- 1. ijariie.com [ijariie.com]

- 2. tsijournals.com [tsijournals.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Composition of tautomeric mixtures studied by nitrogen chemical shifts and ab initio molecular orbital calculations [inis.iaea.org]

Methodological & Application

Protocol for N-Boc protection of primary amines using N-Boc-Benzotriazole.

Application Note

The protection of primary amines is a fundamental and crucial step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (Boc₂O) is a common reagent for this transformation, 1-(tert-butoxycarbonyl)benzotriazole (N-Boc-Benzotriazole) offers a stable, crystalline, and highly efficient alternative for the N-Boc protection of primary amines, including amino acids.[1][2]

This protocol details the use of this compound for the chemoselective N-protection of primary amines. The reaction proceeds under mild conditions, providing excellent yields and high purity of the desired N-Boc protected products.[3] N-Acylbenzotriazoles, including this compound, are effective acylating agents for ammonia, as well as primary and secondary amines, leading to the formation of the corresponding amides with high yields.[4][5] This method is particularly advantageous as it avoids the use of less stable acylating agents and minimizes the formation of side products.

The procedure involves the reaction of a primary amine with this compound in the presence of a mild base, such as triethylamine, in a suitable solvent system like an acetonitrile-water mixture. The reaction is typically carried out at room temperature and proceeds to completion within a few hours. The workup is straightforward, and the resulting N-Boc protected amine can be isolated in high purity.

This application note provides a general protocol for the N-Boc protection of primary amines using this compound, a summary of representative yields, and a workflow diagram for clarity.

Experimental Protocol

Materials:

-

Primary amine

-

1-(tert-Butoxycarbonyl)benzotriazole (this compound)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 equiv).

-

Dissolution: Dissolve the amine in a mixture of acetonitrile and water (e.g., a 1:1 or 2:1 v/v mixture). The volume of the solvent should be sufficient to ensure complete dissolution of the starting material.

-

Addition of Base: Add triethylamine (1.1-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature (20-25 °C).

-

Addition of this compound: To the stirred solution, add 1-(tert-butoxycarbonyl)benzotriazole (1.0-1.2 equiv).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the remaining aqueous mixture, add ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of Product:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected amine.

-

-

Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The N-Boc protection of various primary amines using this compound proceeds with high efficiency. Below is a summary of typical yields obtained for different classes of primary amines.

| Amine Substrate | Product | Yield (%) | Reference |

| L-Phenylalanine | N-Boc-L-Phenylalanine | 94 | [3] |

| L-Alanine | N-Boc-L-Alanine | 92 | [3] |

| Glycine | N-Boc-Glycine | 90 | [3] |

| Benzylamine | N-Boc-Benzylamine | ~90 (Typical) | General observation for primary amines |

| Aniline | N-Boc-Aniline | ~85-95 (Typical) | General observation for primary amines |

Note: Yields for benzylamine and aniline are typical expectations based on the high reactivity of N-acylbenzotriazoles with primary amines and may vary based on specific reaction conditions.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-Boc protection of a primary amine.

Experimental Workflow

Caption: Step-by-step workflow for the N-Boc protection of primary amines.

References

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]

- 4. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 5. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc-Benzotriazole for Boc Protection of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Boc-benzotriazole (1-(tert-Butoxycarbonyl)benzotriazole) as an efficient reagent for the N-protection of amino acids. This method offers a stable, reliable alternative for introducing the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis and other areas of organic chemistry.

Introduction

The protection of the amino group of amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[][2] this compound is a stable, crystalline solid that serves as an effective Boc-donating reagent.[3] It reacts chemoselectively with the amino group of amino acids to afford N-Boc-protected amino acids in high yields and purity, avoiding the formation of dipeptide and tripeptide impurities.[3][4]

Advantages of this compound

-

High Stability: this compound is a stable, crystalline solid that can be stored for months at room temperature.[3]

-

Excellent Yields and Purity: The reaction of this compound with amino acids typically results in high yields (77-94%) of the desired N-Boc-amino acids with purity greater than 99% as determined by HPLC.[4]

-

Suppression of Side Reactions: This method avoids the formation of common side products like dipeptides and tripeptides.[3][4]

-

Mild Reaction Conditions: The protection reaction is typically carried out under mild conditions, such as at room temperature in the presence of a base like triethylamine.[3][4]

Reaction Mechanism

The Boc protection of an amino acid using this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid acts as a nucleophile and attacks the carbonyl carbon of the this compound. The benzotriazole anion is a good leaving group, facilitating the formation of the N-Boc-amino acid.

Caption: General reaction for Boc protection of an amino acid.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Boc protection of various amino acids using this compound.

| Amino Acid | Base | Solvent(s) | Reaction Time | Yield (%) | Reference |

| Phenylalanine | Triethylamine | Acetonitrile/Water | Not Specified | 77-94 | [4] |

| Phenylglycine | Not Specified | Not Specified | Not Specified | Good | [5] |

| Serine | Triethylamine | Acetonitrile/Water | Not Specified | 77-94 | [3] |

| Glutamic Acid | Triethylamine | Acetonitrile/Water | Not Specified | 77-94 | [3][4] |

| Glycylglycine | Triethylamine | Not Specified | Not Specified | 90 | [3][4] |

Experimental Protocols

Below is a general protocol for the Boc protection of an amino acid using this compound, exemplified with Phenylalanine.

Materials:

-

L-Phenylalanine

-

This compound

-

Triethylamine (Et3N)

-

Acetonitrile

-

Deionized Water

-

Ethyl acetate

-

5% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Protocol: Boc Protection of L-Phenylalanine

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve L-Phenylalanine (1 equivalent) in a 1:1 mixture of acetonitrile and water. Add triethylamine (1.1 equivalents) to the solution and stir until the amino acid is completely dissolved.

-

Addition of this compound: To the stirred solution, add this compound (1.05 equivalents) portion-wise at room temperature (20°C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the benzotriazole byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 5% aqueous citric acid solution.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-Boc-L-Phenylalanine.

-

Purification (if necessary): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc-L-Phenylalanine.

Experimental Workflow

The following diagram illustrates the general workflow for the Boc protection of an amino acid using this compound.

Caption: Workflow for Boc protection of amino acids.

Conclusion

This compound is a highly effective and practical reagent for the Boc protection of amino acids. Its stability, high reactivity, and the clean nature of the reaction make it an excellent choice for applications in peptide synthesis and other areas of medicinal and organic chemistry. The provided protocols and data serve as a valuable resource for researchers and professionals in the field.

References

Application Notes and Protocols for N-Boc-Benzotriazole in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Boc-benzotriazole chemistry in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocols and data presented herein are compiled from established methodologies and research findings.

Introduction